2,6-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O2S/c22-16-3-1-4-17(23)19(16)20(26)24-15-7-6-13-8-9-25(12-14(13)11-15)21(27)18-5-2-10-28-18/h1-7,10-11H,8-9,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJKNYNEIKJGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrothermal Hydrolysis of 2,6-Difluorobenzonitrile
In a 500 mL autoclave, a mixture of deionized water and 2,6-difluorobenzonitrile (weight ratio 3:1) is heated to boiling under atmospheric pressure to purge residual air. Subsequent heating to 260°C for 6 hours induces hydrolysis, yielding 2,6-difluorobenzamide with a purity of 95.9% after salting out with sodium chloride and recrystallization. Elevated temperatures (>250°C) and extended reaction times (>6 hours) optimize conversion rates, though excessive conditions may degrade the product.
Alternative Catalytic Pathways
While the non-catalytic hydrothermal method dominates industrial applications due to its simplicity, enzymatic hydrolysis using nitrilases presents an eco-friendly alternative. Enzymatic routes, as described in patent WO2024123815A1, enable selective hydrolysis of nitriles under mild conditions (pH 7–8, 30–40°C), though scalability remains a challenge.
Construction of the 2-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroisoquinolin-7-Amine Core
The tetrahydroisoquinoline derivative requires meticulous assembly of the bicyclic framework followed by acylation with thiophene-2-carbonyl chloride.
Bischler-Napieralski Cyclization
The tetrahydroisoquinoline scaffold is synthesized via Bischler-Napieralski cyclization of a β-phenethylamide derivative. For example, treating N-(2-phenylethyl)acetamide with phosphorus oxychloride (POCl₃) at reflux induces cyclodehydration, forming the dihydroisoquinoline intermediate. Subsequent reduction with sodium borohydride (NaBH₄) in methanol yields the tetrahydroisoquinoline core.
Regioselective Nitration and Reduction
To introduce the 7-amino group, regioselective nitration at position 7 is achieved using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 1,2,3,4-tetrahydroisoquinolin-7-amine.
Acylation with Thiophene-2-Carbonyl Chloride
The amine intermediate undergoes acylation with thiophene-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. Reaction at 0°C for 2 hours followed by aqueous workup affords 2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine in 85–90% yield.
Amide Coupling of Benzamide and Tetrahydroisoquinoline Moieties
The final step involves conjugating the 2,6-difluorobenzamide and tetrahydroisoquinoline fragments via amide bond formation.
Activation of 2,6-Difluorobenzamide
2,6-Difluorobenzamide is activated as its acid chloride using thionyl chloride (SOCl₂) in toluene at reflux. The resulting 2,6-difluorobenzoyl chloride is isolated by distillation under reduced pressure.
Coupling Reaction
A solution of 2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine in DCM is treated with 2,6-difluorobenzoyl chloride and Et₃N at 0°C. Stirring for 12 hours at room temperature completes the amidation, yielding the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final product with >98% purity.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
The choice of solvent significantly impacts coupling efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity but complicate purification, whereas DCM offers a balance between solubility and ease of removal. Maintaining temperatures below 25°C during acylation minimizes side reactions such as epimerization.
Crystallization and Polymorphism Control
Recrystallization from ethyl acetate/n-heptane (1:3) produces Form A of the target compound, characterized by sharp melting points (mp 178–180°C) and consistent X-ray diffraction patterns. Polymorphic transitions are mitigated by controlled cooling rates (<1°C/min).
Analytical Characterization
Spectroscopic Data
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, confirming suitability for standard storage conditions.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure and Functional Group Variations
The compound shares structural similarities with 1,2,4-triazole derivatives described in . For instance, compounds [7–9] in the referenced study feature a 1,2,4-triazole core with sulfonylphenyl and difluorophenyl substituents. Key differences include:
- Core Heterocycle: The target compound uses a tetrahydroisoquinoline scaffold, while analogues like [7–9] employ a 1,2,4-triazole ring. The tetrahydroisoquinoline system may confer enhanced rigidity and lipophilicity compared to the planar triazole core.
- Substituents : The thiophene-2-carbonyl group in the target compound contrasts with sulfonylphenyl groups in analogues [7–9]. Thiophene’s electron-rich aromatic system may influence binding interactions differently than sulfonyl groups, which are strongly electron-withdrawing.
- Fluorination Pattern : Both the target compound and analogues [7–9] incorporate fluorine atoms. However, the 2,6-difluorobenzamide in the target compound likely enhances metabolic stability and membrane permeability compared to the 2,4-difluorophenyl group in analogues .
Spectral and Physicochemical Properties
- IR Spectroscopy : The absence of a C=O stretch (~1663–1682 cm⁻¹) in triazoles [7–9] contrasts with the target compound, which retains carbonyl groups in both the benzamide and thiophene moieties .
- NMR: The tetrahydroisoquinoline core would exhibit distinct proton environments (e.g., methylene bridges and aromatic protons) compared to triazole derivatives.
- Solubility : Sulfonyl groups in analogues [7–9] may increase aqueous solubility relative to the thiophene-containing target compound, though fluorine atoms could mitigate hydrophobicity.
Data Table: Structural and Functional Comparison
| Property | Target Compound | Triazole Analogues [7–9] |
|---|---|---|
| Core Structure | Tetrahydroisoquinoline | 1,2,4-Triazole |
| Key Substituents | Thiophene-2-carbonyl, 2,6-difluorobenzamide | 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl |
| Fluorine Positions | 2,6 (benzamide) | 2,4 (phenyl ring) |
| IR C=O Stretch | Present (benzamide/thiophene) | Absent (triazole formation) |
| Synthetic Step | Likely acylations and couplings | Hydrazinecarbothioamide cyclization and S-alkylation |
Research Implications and Limitations
Absence of Biological Data: No activity data (e.g., enzyme inhibition, receptor binding) are provided for the target compound.
Structural Divergence: The tetrahydroisoquinoline core and thiophene group may confer distinct pharmacokinetic or target-binding profiles compared to triazoles.
Spectral Gaps : Detailed NMR or MS data for the target compound are unavailable in the provided evidence, limiting direct spectroscopic comparison.
Biological Activity
2,6-Difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic compound characterized by its complex structure that includes a difluorobenzene moiety and a tetrahydroisoquinoline framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-microbial research.
- Molecular Formula : C21H16F2N2O2S
- Molecular Weight : 398.4 g/mol
- CAS Number : 955640-52-5
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. The following sections detail its antibacterial, anti-cancer, and anti-inflammatory activities.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures showed MIC values ranging from 40 to 50 µg/mL against strains like E. faecalis and P. aeruginosa .
- Inhibition Zone Diameters : The inhibition zones for these compounds were comparable to standard antibiotics such as ceftriaxone, indicating their potential as effective antibacterial agents .
Anti-Cancer Activity
The anti-cancer properties of this compound have been investigated through in vitro studies:
- Cell Lines Tested : The efficacy was evaluated against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer).
- IC50 Values : Notable compounds demonstrated IC50 values as low as 2.29 µM for HCT-116 cells, indicating potent cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 49 | MCF-7 | 225 |
| 51 | HCT-116 | 2.29 |
| 52 | PC3 | 9.71 |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation effectively.
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has also been documented:
- In studies examining the inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α, certain derivatives showed up to 89% inhibition at concentrations of 10 µg/mL . This suggests a promising avenue for treating inflammatory diseases.
The biological activities of this compound are believed to be mediated through specific interactions with molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key biological pathways related to inflammation and cancer progression.
- Receptor Binding : It may also bind to receptors that modulate cellular responses to growth factors or cytokines.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Antitubercular Activity : A series of compounds were tested against Mycobacterium tuberculosis, revealing significant activity with IC50 values ranging from 1.35 to 4.00 µM for selected derivatives .
- Cytotoxicity Assessment : Compounds were assessed for their effects on human embryonic kidney cells (HEK-293), demonstrating low toxicity and supporting their further development for therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
